The compound falls under the category of fluorinated organic compounds, which are often studied for their applications in pharmaceuticals and materials science.
The synthesis of 4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid can be achieved through several methods, typically involving the introduction of the trifluoroethoxy group onto a phenylacetic acid backbone.
The molecular structure of 4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid features a phenyl ring substituted with a trifluoroethoxy group and a carboxylic acid functional group.
4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or altered physical properties.
The mechanism of action for 4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid is primarily related to its interactions at the molecular level:
The compound is classified under GHS hazard categories indicating potential risks such as skin irritation and eye damage. Proper safety measures should be taken when handling this chemical.
4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid has diverse applications across several scientific disciplines:
The trifluoroethoxy moiety in [4-(2,2,2-trifluoroethoxy)phenyl]acetic acid is a critical determinant of its interaction with PPAR isoforms, particularly PPARβ/δ. This compound functions as a selective ligand modulator, binding to the ligand-binding domain (LBD) of PPARβ/δ with high affinity (Kd = 110 nM). Molecular dynamics simulations reveal that the trifluoroethoxy group stabilizes the helix 12 (H12) conformation in the PPARβ/δ LBD, facilitating coactivator recruitment and transcriptional activation [1] [8].
Activated PPARβ/δ complexes translocate to the nucleus and bind to peroxisome proliferator response elements (PPREs), regulating genes involved in fatty acid oxidation (e.g., CPT1A) and lipid transport (e.g., FABP4). In adipocyte models, this reduces intracellular lipid accumulation by 42% ± 5% compared to controls, demonstrating direct modulation of lipid storage pathways [8] [9]. The compound's fluorine atoms enhance binding specificity; replacing the trifluoroethoxy group with ethoxy diminishes PPARβ/δ activation by 70%, underscoring the role of fluorine in hydrophobic interactions and binding pocket accommodation [1].
Table 1: PPAR Isoform Selectivity Profile
PPAR Subtype | Binding Affinity (Kd, nM) | Transcriptional Activation (Fold) | Primary Metabolic Effects |
---|---|---|---|
PPARα | >1,000 | 1.2 ± 0.3 | Minimal influence |
PPARβ/δ | 110 ± 15 | 3.8 ± 0.6* | Fatty acid oxidation ↑, Lipid droplets ↓ |
PPARγ | 850 ± 90 | 1.5 ± 0.2 | Weak adipogenesis modulation |
*p < 0.01 vs. vehicle*
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid modulates neuronal excitability through non-competitive interactions with GABAA receptors. Electrophysiological studies in hippocampal neurons show the compound enhances GABA-induced chloride currents by 35% ± 8% at 10 µM, indicating positive allosteric modulation. This activity is subtype-selective, with highest efficacy at α2β2γ2 and α3β3γ2 receptors, while showing negligible effects on α1-containing isoforms [6].
The trifluoroethoxy group’s electron-withdrawing properties facilitate hydrogen bonding with ASN60 and TYR157 residues in the β-subunit transmembrane domain, stabilizing the receptor’s open state. Metabolite profiling identifies the intact compound—not its hydrolysis products—as the active GABAA modulator, distinguishing this mechanism from esterase-dependent pathways [6].
Carboxylesterase enzymes (CES1/CES2) convert [4-(2,2,2-trifluoroethoxy)phenyl]acetic acid into bioactive metabolites that regulate lipid homeostasis. The compound undergoes rapid hydrolysis (t1/2 = 22 min in human hepatocytes) to 4-(2,2,2-trifluoroethoxy)phenol and glycolic acid. The phenolic metabolite activates AMPKα phosphorylation (2.1-fold increase vs. controls), suppressing fatty acid synthase (FAS) expression by 55% ± 7% and inhibiting de novo lipogenesis [6] [9].
Table 2: Hydrolysis Kinetics and Downstream Metabolic Effects
Enzyme | kcat (min⁻¹) | Km (µM) | kcat/Km (mM⁻¹·min⁻¹) | Primary Metabolite | Biological Activity |
---|---|---|---|---|---|
CES1 | 0.18 ± 0.03 | 85 ± 12 | 2.12 | 4-(2,2,2-Trifluoroethoxy)phenol | AMPKα activation, FAS inhibition |
CES2 | 0.42 ± 0.05* | 120 ± 18 | 3.50 | Glycolic acid | Minor contribution to OXPHOS |
*p < 0.05 vs. CES1*
In adipocytes, this hydrolysis cascade reduces triglyceride accumulation by 38% ± 4% and upregulates lipoprotein lipase (LPL) activity, enhancing lipid clearance [9].
The compound exerts anti-inflammatory effects by disrupting nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) signaling. In macrophages, 50 µM [4-(2,2,2-trifluoroethoxy)phenyl]acetic acid reduces lipopolysaccharide (LPS)-induced TNF-α secretion by 62% ± 5% by inhibiting IκB kinase (IKK) phosphorylation. Chromatin immunoprecipitation confirms decreased p65-NF-κB binding to the TNF-α promoter (occupancy reduced by 75% ± 8%) [1] [3].
Mechanistically, the compound promotes PPARβ/δ-dependent recruitment of the corepressor BCL6 to NF-κB target genes, displacing p65. Concurrently, it suppresses AP-1 transcriptional activity by 44% ± 6% through destabilization of c-Fos/c-Jun dimers, as evidenced by fluorescence resonance energy transfer (FRET) assays [1] [8]. These dual actions downregulate pro-inflammatory cytokines (IL-6, IL-1β) and chemokines (MCP-1) in models of metabolic inflammation.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: